molecular formula C18H25FN2O2 B2819986 tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox CAS No. 1402232-95-4

tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

Cat. No.: B2819986
CAS No.: 1402232-95-4
M. Wt: 320.408
InChI Key: IFDCDADUHVBANY-UHFFFAOYSA-N
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Description

Historical Development of Quinoline Chemistry

Quinoline, a heterocyclic aromatic compound with the formula $$ \text{C}9\text{H}7\text{N} $$, was first isolated in 1834 by Friedlieb Ferdinand Runge through the distillation of coal tar. Initially termed leukol, its structural elucidation and synthetic accessibility spurred significant interest in the 19th century. Early synthetic routes, such as the Skraup synthesis (1880), employed glycerol, aniline, and sulfuric acid to construct the quinoline backbone via cyclodehydration. The Conrad-Limpach synthesis (1887) expanded this repertoire by condensing β-ketoesters with anilines, enabling precise substitution patterning. These foundational methods laid the groundwork for diversifying quinoline derivatives, including antimalarials like quinine and synthetic antibiotics such as nalidixic acid.

The Combes quinoline synthesis (1888) introduced a novel strategy using β-diketones and anilines, facilitating the preparation of 2,4-substituted quinolines through acid-catalyzed annulation. This method’s reliance on Schiff base intermediates and stereoelectronic control underscored the growing sophistication of heterocyclic synthesis in the late 19th century. Natural occurrences of quinoline derivatives, such as in the defensive secretions of the Peruvian stick insect Oreophoetes peruana, further highlighted their ecological and biochemical relevance.

Table 1: Historical Milestones in Quinoline Synthesis

Synthesis Method Year Key Reactants Key Features
Skraup Synthesis 1880 Glycerol, aniline, H~2~SO~4~ Cyclodehydration; industrial scalability
Conrad-Limpach Synthesis 1887 β-Ketoesters, anilines Regioselective substitution at C-4
Combes Synthesis 1888 β-Diketones, anilines Acid-catalyzed annulation; 2,4-substitution

Significance of Spiro Compounds in Heterocyclic Chemistry

Spiro compounds, characterized by two rings sharing a single atom, occupy a unique niche in heterocyclic chemistry due to their conformational rigidity and three-dimensional complexity. Carbocyclic spiro systems, such as spiropentadiene, exhibit pronounced steric strain, while heterocyclic variants like spironolactone demonstrate therapeutic utility as diuretics. The spiro atom—commonly carbon, nitrogen, or silicon—imposes distinct stereoelectronic constraints, enabling precise modulation of molecular properties such as solubility and metabolic stability.

The integration of spiro frameworks into drug design has gained momentum due to their ability to preorganize pharmacophores into bioactive conformations. For instance, spirocyclic antioxidants like compound G14 (from PMC9034179) exhibit radical scavenging efficacy by stabilizing phenoxyl radicals through conjugation with adjacent heteroatoms. This preorganization minimizes entropic penalties during target binding, enhancing potency compared to linear analogs.

Table 2: Biologically Active Spiro Compounds

Compound Structure Activity Mechanism
Spironolactone Spiro[17α-lactone-4,5′-androstane] Diuretic Aldosterone receptor antagonism
Elatol Brominated spiro[isochromane] Antifungal, cytotoxic Membrane disruption
Synthetic G14 Spiro[chromane-2,2′-indene] Antioxidant ROS scavenging via phenolic -OH

Structural Uniqueness of tert-Butyl 5'-Fluoro-2',4'-Dihydro-1'H-Spiro[piperidine-4,3'-quinoline]-1-Carboxylate

The titular compound merges a quinoline moiety with a spirocyclic piperidine system, creating a bicyclic architecture with axial chirality. Key structural features include:

  • Spiro Junction : The quaternary carbon at the spiro center (C-4 of piperidine and C-3' of quinoline) imposes a perpendicular orientation between the two rings, reducing π-π stacking interactions and enhancing solubility.
  • Fluorine Substituent : The 5′-fluoro group introduces electronegativity at a strategic position, potentially altering electron distribution in the quinoline ring and modulating binding interactions with biological targets.
  • tert-Butyl Carbamate : This bulky substituent at N-1 of the piperidine ring serves dual roles: (a) steric shielding of the nitrogen lone pair, reducing undesired protonation; (b) enhancing lipophilicity for improved membrane permeability.

Conformational analysis via X-ray crystallography would likely reveal restricted rotation about the spiro center, with the piperidine ring adopting a chair conformation and the quinoline moiety planar. Such rigidity is advantageous in medicinal chemistry, as it reduces the entropic cost of target binding.

Figure 1: Hypothesized Conformational Dynamics

          Quinoline ring (planar)  
               |  
Spiro C ——— Piperidine (chair)  
               |  
           tert-Butyl OCONH  

Research Context and Theoretical Significance

The fusion of quinoline and spirocyclic motifs in this compound invites exploration across multiple domains:

  • Antimicrobial Agents : Fluoroquinolones like ciprofloxacin derive potency from fluorine-enhanced DNA gyrase inhibition. The spiro[piperidine-4,3'-quinoline] framework could similarly target bacterial topoisomerases, with the spiro junction resisting enzymatic degradation.
  • Antioxidant Development : Spiro compounds such as C12 and D41 demonstrate potent radical scavenging via phenolic or amine groups. The tert-butyl carbamate may stabilize radical intermediates, while the fluorine atom could polarize adjacent C-H bonds, facilitating hydrogen abstraction.
  • Kinase Inhibition : The planar quinoline system resembles ATP’s adenine moiety, suggesting potential as a kinase inhibitor. The spirocyclic constraint might lock the molecule into a conformation complementary to hydrophobic kinase pockets.

Ongoing synthetic challenges include optimizing enantioselective routes to access spirocenters with high optical purity. Methods such as asymmetric organocatalysis or transition metal-mediated cyclizations could prove viable, building on precedents like the Povarov reaction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-9-7-18(8-10-21)11-13-14(19)5-4-6-15(13)20-12-18/h4-6,20H,7-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDCDADUHVBANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC=C3F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorine Atom: Fluorination is often carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Spirocyclization: This step involves the formation of the spiro linkage, which can be facilitated by using strong bases or acids under controlled conditions.

    tert-Butyl Protection:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce fully saturated piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancers. Its spiro-piperidine structure is of interest due to its ability to interact with various biological targets.

Case Studies:

  • A study highlighted the efficacy of similar compounds in inhibiting specific cancer cell lines, suggesting that tert-butyl derivatives could exhibit comparable activity .
  • Research into the modulation of neurotransmitter systems indicates that compounds with a spiro-piperidine framework may influence neurochemical pathways relevant to psychiatric disorders .

Pharmacology

Pharmacological studies have focused on the compound's interaction with receptors and enzymes. Its fluorinated structure may enhance binding affinity and selectivity.

Research Findings:

  • Investigations into the compound's inhibitory effects on enzymes involved in metabolic pathways have shown promising results, indicating potential use as a therapeutic agent .
  • The compound's role as a modulator of ion channels has been studied, revealing its potential in developing treatments for conditions like epilepsy .

Material Science

Beyond biological applications, tert-butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox has been explored for its utility in creating novel materials.

Applications:

  • Its unique molecular structure allows for the development of advanced polymers with specific mechanical properties. Research has indicated that incorporating such compounds can enhance the durability and thermal stability of materials .

Mechanism of Action

The mechanism of action of tert-Butyl 5’-fluoro-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 5'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
  • CAS : 1402232-78-3
  • Molecular Formula : C₁₈H₂₃FN₂O₃
  • Molecular Weight : 334.39 g/mol
  • Purity : ≥95% (HPLC)
  • Storage : Requires refrigeration (2–8°C) for stability .

Structural Features :

  • Spirocyclic Core: Combines a piperidine ring (6-membered) with a dihydroquinoline moiety (6-membered, partially unsaturated) via a spiro carbon.
  • Substituents: Fluorine: At the 5'-position of the quinoline ring, enhancing electronic and steric properties. tert-Butyl Carbamate: At the 1-position of the piperidine, providing steric bulk and metabolic stability.

Synthesis :
Prepared via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using tert-butyl piperazine-1-carboxylate and brominated pyridine derivatives under inert conditions .

Comparison with Structurally Similar Compounds

Spiro[Piperidine-Quinoline] Derivatives Without Fluorine

Example: tert-Butyl 2'-Oxo-2',4'-Dihydro-1'H-Spiro[Piperidine-4,3'-Quinoline]-1-Carboxylate

  • Physicochemical Properties:
  • Boiling Point : 491.1 ± 45.0 °C (predicted).
  • Density : 1.19 ± 0.1 g/cm³ (predicted).
  • pKa : 14.69 ± 0.20 (predicted) .
    • Applications : Used as intermediates in kinase inhibitor development but may exhibit lower target affinity compared to fluorinated analogs .

Fluorinated Spiro[Piperidine-Naphthyridine] Derivatives

Example : tert-Butyl 3',4'-Dihydro-1'H-Spiro[Piperidine-4,2'-[1,5]Naphthyridine]-1-Carboxylate (Compound 31)

  • Key Differences: Core Heterocycle: Naphthyridine (two nitrogen atoms) vs. quinoline (one nitrogen). Synthesis: Modular flow chemistry approach using 3-chloro-2-vinylpyridine and tert-butyl 4-aminopiperidine-1-carboxylate . Biological Relevance: Explored in antiviral research, with naphthyridine’s dual nitrogen atoms improving metal-binding capacity .

Spiro[Oxane-Quinoline] Derivatives

Example: 5'-Fluoro-2',4'-Dihydro-1'H-Spiro[Oxane-4,3'-Quinoline] (CAS 1439902-99-4)

  • Key Differences: Heterocycle: Oxane (oxygen-containing 6-membered ring) vs. piperidine (nitrogen-containing). Molecular Formula: C₁₃H₁₆FNO (smaller molecular weight: 221.27 g/mol). Stability: Oxane’s ether linkage increases hydrolytic stability but reduces hydrogen-bonding versatility . Safety Profile: Classified under GHS as hazardous, requiring stringent handling protocols (e.g., respiratory protection) .

Benzyl-Substituted Spiro[Piperidine-Quinoline] Derivatives

Example: 1-Benzyl-4'-Methyl-3',4'-Dihydro-1'H-Spiro[Piperidine-4,2'-Quinoline]

  • Key Differences :
    • Substituents : Benzyl group at the 1-position (vs. tert-butyl carbamate).
    • Synthesis : Acylation reactions under mild conditions (HCOONH₄/Pd/C), yielding solid or oily products .
    • Applications : Primarily used in mechanistic studies of intramolecular acyl transfer reactions .

Comparative Analysis of Key Properties

Property Target Compound Non-Fluorinated Analog Spiro[Naphthyridine] Spiro[Oxane-Quinoline]
Molecular Weight (g/mol) 334.39 320.4 334.39 221.27
Fluorine Substitution 5'-Position None None 5'-Position
Heterocycle Piperidine-Quinoline Piperidine-Quinoline Piperidine-Naphthyridine Oxane-Quinoline
Synthetic Yield Moderate (dependent on Pd catalysis) High (simple acylation) Moderate (flow chemistry) Not reported
Stability Refrigeration required Room-temperature stable Room-temperature stable Hydrolytically stable
Biological Applications Kinase inhibitors, CNS targets Generic intermediates Antivirals Unspecified

Research Findings and Implications

  • Fluorine Impact: The 5'-fluoro group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs, as seen in kinase inhibition assays .
  • tert-Butyl Carbamate vs. Benzyl : The tert-butyl group improves solubility in lipid-rich environments, making the compound more suitable for blood-brain barrier penetration than benzyl-substituted derivatives .
  • Spiro Core Flexibility: Spiro[piperidine-quinoline] systems exhibit conformational rigidity, favoring selective interactions with biological targets over non-spiro analogs .

Biological Activity

tert-Butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox (CAS RN: 1402232-95-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a spiro structure that combines a piperidine ring with a quinoline moiety. This unique configuration is believed to contribute to its biological activity.

Pharmacological Profile

Research indicates that compounds similar to tert-butyl 5'-fluoro derivatives exhibit various pharmacological properties, including:

  • Opioid Receptor Modulation : Similar compounds have shown selective agonistic activity at opioid receptors, particularly the mu-opioid receptor (MOR), which is crucial for pain management and analgesia. For instance, biased ligands targeting MOR can provide potent antinociceptive effects comparable to traditional opioids like morphine and fentanyl .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its inhibitory effects on enzymes such as ADAMTS7, which is implicated in cardiovascular diseases. In vitro studies demonstrated that derivatives with piperidine structures exhibited nanomolar inhibition against ADAMTS7, indicating a potential therapeutic application in treating atherosclerosis .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Opioid Ligands Study : A study on biased opioid ligands revealed that certain derivatives of piperidine showed significant G-protein bias and potent antinociceptive effects in mouse models. These findings suggest that similar structures may enhance therapeutic efficacy while reducing side effects associated with traditional opioids .
  • ADAMTS7 Inhibition : Research focusing on the inhibition of ADAMTS7 by piperidine derivatives reported varying degrees of potency. One derivative showed a Ki value of 40 nM against ADAMTS7, highlighting the potential for developing selective inhibitors targeting this enzyme .

Biological Activity Summary Table

Activity Mechanism Reference
Opioid Receptor AgonismG-protein signaling modulation
Inhibition of ADAMTS7Enzymatic inhibition
Antinociceptive EffectsPain relief via opioid receptor activation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 5'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox, and what challenges arise during its synthesis?

  • Methodology : The synthesis typically involves:

  • Step 1 : Formation of the quinoline moiety via Skraup synthesis (aniline derivatives cyclized with glycerol and sulfuric acid) .
  • Step 2 : Spirocyclization with a piperidine derivative under basic conditions to form the spiro linkage .
  • Step 3 : Functionalization with tert-butyl and fluorine groups using alkylation/fluorination reagents.
    • Challenges : Low yields due to steric hindrance at the spiro center and side reactions during fluorination. Purification requires chromatography or recrystallization to isolate the enantiomerically pure product .

Q. How does the spirocyclic structure of this compound influence its biological activity?

  • Structural Impact : The spiro architecture imposes conformational rigidity, enhancing target binding specificity. The quinoline moiety intercalates into DNA, while the piperidine ring facilitates enzyme interactions (e.g., ADAMTS metalloproteinases) .
  • Functional Groups : The fluorine atom increases lipophilicity (logP ~2.8), improving membrane permeability, while the tert-butyl group stabilizes the carbamate moiety against hydrolysis .

Q. What preliminary biological activities have been reported for this compound?

  • Enzyme Inhibition : Inhibits ADAMTS-5 (IC₅₀ = 0.8 µM), a metalloproteinase implicated in osteoarthritis .
  • Antioxidant Activity : Shows moderate radical scavenging in DPPH assays (EC₅₀ = 45 µM), attributed to electron-rich quinoline .
  • Toxicity : Classified as an irritant (skin contact); limited acute toxicity data available .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the spirocyclization step?

  • Factors to Test :

  • Catalysts : Palladium/charcoal or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvents : Polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility.
  • Temperature : Heating at 80–100°C to overcome activation energy without decomposing intermediates.
    • Data-Driven Approach : Use design of experiments (DoE) to evaluate interactions between variables (e.g., pH, solvent ratio) .

Q. How do structural analogs differ in enzyme inhibition profiles, and what explains these discrepancies?

  • Comparative Analysis :

Compound Modification ADAMTS-5 IC₅₀ (µM) Key Difference
Target CompoundNone0.8Baseline
7’-Fluoro analogFluorine at C7’2.1Reduced steric fit in active site
Oxo-substitutedC2’=O instead of C2’-H>10Loss of H-bonding with catalytic zinc
  • Mechanistic Insight : Fluorine position and hydrogen-bonding groups critically affect binding to ADAMTS-5’s hydrophobic pocket .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in antioxidant EC₅₀ values (45 µM vs. 120 µM in ABTS assays) may arise from:

  • Assay Conditions : Variations in pH, incubation time, or radical concentration .
  • Sample Purity : Impurities (e.g., residual solvents) may quench radicals artificially.
    • Resolution : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and validate purity via HPLC-MS .

Q. What computational methods predict the compound’s interaction with ADAMTS metalloproteinases?

  • Workflow :

  • Docking : Use AutoDock Vina to model binding poses in the ADAMTS-5 active site (PDB: 4X6T).
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein interactions.
  • Free Energy Calculations : MM-GBSA to estimate binding affinity (ΔG ~ -9.8 kcal/mol) .
    • Validation : Correlate computational ΔG with experimental IC₅₀ values to refine models .

Methodological and Analytical Considerations

Q. Which analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., tert-butyl cleavage).
  • NMR : Confirm spiro structure (¹H NMR: δ 1.4 ppm for tert-butyl, δ 7.2–8.1 ppm for quinoline protons) .
  • X-ray Crystallography : Resolve stereochemistry (asymmetric unit space group P2₁, Z = 4) .

Q. How can researchers leverage this compound in drug discovery pipelines?

  • Lead Optimization :

  • SAR Studies : Modify the quinoline C5’ position to enhance ADAMTS-5 selectivity.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
    • Therapeutic Targets : Explore applications in osteoarthritis (ADAMTS-5 inhibition) or oncology (DNA intercalation) .

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